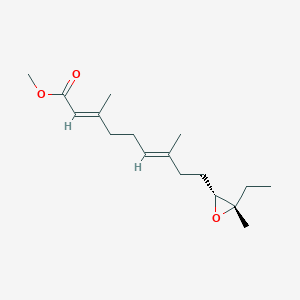

Methyl 9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

Description

Properties

IUPAC Name |

methyl 9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQJXZBSGXTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955766 | |

| Record name | Methyl 9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-61-6 | |

| Record name | Methyl 9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Regulation of Juvenile Hormone Ii

Enzymatic Pathways of Juvenile Hormone II Synthesis

The biosynthesis of JH II is a multi-step enzymatic process that can be divided into early steps, which follow the mevalonate (B85504) pathway, and the terminal, JH-specific steps. nih.govplos.org

The formation of JH II is unique among the juvenile hormones as it incorporates a propionate (B1217596) unit in addition to acetate (B1210297) units. annualreviews.org The biosynthetic process begins with the condensation of two acetyl-CoA units and one propionyl-CoA unit, a deviation from the JH III pathway which uses three acetyl-CoA units. annualreviews.org This initial sequence leads to the formation of homomevalonate. wikipedia.org

The early stages of the pathway, known as the mevalonate (MVA) pathway, are responsible for producing the core isoprenoid precursors. nih.govresearchgate.net Key enzymes in this segment include:

Acetoacetyl-CoA thiolase (THIOL): Initiates the condensation of acetyl-CoA molecules. nih.gov

HMG-CoA synthase (HMGS): Catalyzes a subsequent condensation step. nih.govnih.gov

HMG-CoA reductase (HMGR): A critical regulatory enzyme that reduces HMG-CoA to mevalonate (or homomevalonate in the case of JH II). nih.govnih.gov

Following its formation, homomevalonate is phosphorylated in successive steps by mevalonate kinase (MevK) and phosphomevalonate kinase (P-MevK) . nih.gov The resulting diphosphorylated intermediate is then decarboxylated by mevalonate diphosphate (B83284) decarboxylase (PP-MevD) to yield an isoprene (B109036) unit. nih.gov These units are then assembled into the C15 sesquiterpenoid backbone, farnesyl pyrophosphate (FPP), by farnesyl diphosphate synthase (FPPS) . nih.govnih.govresearchgate.net The pathway leading to JH II utilizes a mix of isoprene units derived from both mevalonate and homomevalonate to generate its specific carbon skeleton. annualreviews.org

The terminal steps of JH II biosynthesis convert the FPP-related precursor into the final active hormone. plos.orgnih.gov These later stages are specific to arthropods and are considered key points of regulation. plos.org The process involves the hydrolysis of the pyrophosphate group, followed by oxidation, methylation, and epoxidation. plos.org

Two enzymes are crucial in these final steps:

Juvenile hormone acid methyltransferase (JHAMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the carboxyl group of the farnesoic acid precursor. bibliotekanauki.plnih.gov

Cytochrome P450 monooxygenase (CYP15A1/EPOX): This enzyme is responsible for the epoxidation of the methyl farnesoate intermediate at the C10-C11 double bond to form the active JH II molecule. nih.govplos.orgoup.com

The precise order of these last two enzymatic reactions—methylation and epoxidation—can differ depending on the insect order. wikipedia.orgplos.org In Lepidoptera, where JH II is found, farnesoic acid is first epoxidized by the P450 enzyme and then methylated by JHAMT to yield the final hormone. wikipedia.org

The biosynthesis of JH II is a compartmentalized process involving multiple organelles within the cells of the corpora allata. The endoplasmic reticulum (ER) and mitochondria play crucial, interactive roles. oup.comscienceopen.com Extracellular signals, such as insulin (B600854) and allatostatins, can trigger calcium ion (Ca²⁺) release from the endoplasmic reticulum. oup.comoup.comresearchgate.net This calcium signal can then activate mitochondrial energy metabolism. oup.comscienceopen.com The increased energy production in the mitochondria supports the high metabolic demands of hormone synthesis. Furthermore, communication between the mitochondria and the nucleus (mitonuclear communication) helps regulate the expression of key JH biosynthetic genes, including HMGR and JHAMT. oup.comscienceopen.comresearchgate.net

Neuroendocrine Control of Corpora Allata Activity in Juvenile Hormone II Production

The activity of the corpora allata, and thus the rate of JH II synthesis, is not autonomous but is under tight regulation by the central nervous system. wur.nlpnas.org This control is exerted through a variety of neurohormones and neurotransmitters that can either stimulate or inhibit the gland's function. bibliotekanauki.pl These signals are delivered to the corpora allata via nervous connections or through the hemolymph. eje.cznih.gov

The primary regulators of corpora allata activity are neuropeptides broadly classified as allatotropins (stimulatory) and allatostatins (inhibitory). cabidigitallibrary.orgresearchgate.net

Allatotropins (AT): These are peptides that stimulate JH biosynthesis. The first allatotropin (B570788) to be identified was from the moth Manduca sexta (Manse-AT), a lepidopteran species that produces JH II. eje.czcabidigitallibrary.orgscholaris.ca This peptide has been shown to effectively increase the rate of JH synthesis in adult moths. eje.cz Allatotropins typically act by binding to G-protein coupled receptors on the surface of corpora allata cells, initiating a signaling cascade that increases the flux of precursors through the biosynthetic pathway. wikipedia.orgnih.gov

Allatostatins (AST): These peptides inhibit JH synthesis. cabidigitallibrary.orgresearchgate.net Three main families of allatostatins have been identified: A-type, B-type, and C-type. cabidigitallibrary.org In Lepidoptera, only the C-type allatostatins have been demonstrated to inhibit JH synthesis in vitro. cabidigitallibrary.org Like allatotropins, allatostatins also act through receptors on the corpora allata cells. oup.com For instance, in the American cockroach, allatostatin signaling antagonizes insulin signaling by regulating Ca²⁺ release from the endoplasmic reticulum, thereby reducing JH production. oup.comscienceopen.comoup.com The balance between stimulatory inputs from allatotropins and inhibitory signals from allatostatins is a key determinant of the final JH II titer.

In addition to peptidergic neurohormones, biogenic amines such as octopamine, dopamine (B1211576), and serotonin (B10506) can also modulate the activity of the corpora allata. scielo.br Their effects can be either stimulatory or inhibitory and often vary significantly between species and even across different developmental stages within the same species. scielo.br Octopamine, for example, has been shown to alter the production of juvenile hormone in cockroaches and flies. nih.govfrontiersin.org These amines typically function as potent modulators, fine-tuning the response of the corpora allata to other regulatory signals. scielo.br They exert their effects by binding to specific G protein-coupled receptors, often leading to changes in intracellular second messengers like cAMP. scielo.br

Insulin/IGF Signaling and TORC1 Pathway Integration in Juvenile Hormone II Homeostasis

The insulin/IGF signaling (IIS) and Target of Rapamycin Complex 1 (TORC1) pathways are key nutrient-sensing pathways that are integral to the regulation of JH II biosynthesis. oup.combiologists.com These pathways act in concert to modulate the production of JH in response to the nutritional status of the insect. researchgate.net

In the American cockroach, Periplaneta americana, insulin-like peptides (ILPs) activate the insulin receptor (InR), which in turn triggers the IIS and TORC1 pathways, ultimately promoting JH biosynthesis. biologists.comresearchgate.net Studies have demonstrated that the inhibition of either IIS or TORC1 signaling leads to a decrease in the expression of enzymes involved in JH biosynthesis and a subsequent reduction in JH titers. researchgate.net For instance, in the moth Agrotis ipsilon, a diet rich in sugars and sodium was found to increase the expression of the insulin receptor (InR) and insulin-like peptides (ILPs) in the corpora allata (the glands that produce JH) and the brain, respectively. nih.gov This nutritional input, transduced through the insulin signaling pathway, resulted in elevated JH biosynthesis. nih.gov

The TORC1 pathway, which is sensitive to amino acid levels, also plays a crucial role. In response to protein intake, TOR signaling promotes JH release by stimulating the biosynthetic activity of the corpora allata. researchgate.net This integration of IIS and TORC1 ensures that JH production is tightly coupled with the availability of essential nutrients, thereby coordinating reproductive investment with nutritional state. biologists.comresearchgate.net

Table 1: Key Research Findings on IIS and TORC1 Regulation of JH Biosynthesis

| Insect Species | Key Finding | Signaling Pathway(s) Implicated | Reference |

|---|---|---|---|

| Periplaneta americana (American cockroach) | IIS and TORC1 promote vitellogenesis primarily by inducing JH biosynthesis. | Insulin/IGF signaling, TORC1 | biologists.comnih.gov |

| Agrotis ipsilon (Black cutworm moth) | A diet rich in sugars and sodium increases JH biosynthesis and circulating levels via the insulin signaling pathway. | Insulin signaling pathway | nih.gov |

| Drosophila melanogaster (Fruit fly) | Insulin signaling increases the expression of JH-biosynthetic enzymes. | Insulin signaling | nih.gov |

Ecdysteroid and MicroRNA Regulation of Juvenile Hormone II Biosynthesis

The biosynthesis of JH II is also subject to negative regulation by other endocrine factors, notably ecdysteroids and microRNAs (miRNAs). Ecdysteroids, the molting hormones of insects, generally act antagonistically to JH. High titers of ecdysteroids, which trigger molting and metamorphosis, often coincide with low levels of JH. bibliotekanauki.plannualreviews.org In Drosophila melanogaster, ecdysteroids have been shown to inhibit JH biosynthesis. nih.gov This antagonistic relationship ensures the proper timing of developmental transitions.

MicroRNAs, which are small non-coding RNA molecules, have emerged as significant regulators of JH biosynthesis and signaling. elifesciences.orgroyalsocietypublishing.org They can directly target the messenger RNAs (mRNAs) of genes involved in the JH biosynthetic pathway, leading to their degradation or translational repression. nih.gov For example, in Drosophila melanogaster, the miRNA bantam has been shown to repress the expression of Juvenile hormone acid methyltransferase (JHAMT), a gene encoding a key enzyme in the final steps of JH biosynthesis. royalsocietypublishing.org Overexpression of bantam resulted in decreased JHAMT expression and pupal lethality, highlighting its critical role in regulating JH levels. royalsocietypublishing.org

Furthermore, some miRNAs are themselves regulated by other hormones, creating complex regulatory networks. In the mosquito Aedes aegypti, the transcription factor E75, which is upregulated by JH, can induce the expression of certain miRNAs. pnas.org This indicates a feedback loop where JH can influence its own regulatory environment through the action of miRNAs. The interplay between ecdysteroids, JH, and miRNAs creates a finely tuned system that governs the precise timing of developmental events. elifesciences.org

Table 2: Examples of Ecdysteroid and microRNA Regulation of JH Biosynthesis

| Regulatory Factor | Target Insect/Gene | Effect on JH Biosynthesis | Reference |

|---|---|---|---|

| Ecdysteroids | Drosophila melanogaster | Inhibition | nih.gov |

| bantam (miRNA) | JHAMT gene in Drosophila melanogaster | Repression | royalsocietypublishing.org |

| miR-2 family | Krüppel homolog 1 (Kr-h1) (JH-dependent transcription factor) in Blattella germanica | Downregulation of JH signaling | royalsocietypublishing.org |

Nutritional and Environmental Influences on Juvenile Hormone II Biosynthesis

The biosynthesis of JH II is highly sensitive to external cues, including nutrition and various environmental factors. bibliotekanauki.pl As discussed previously, the nutritional state of an insect, particularly the availability of proteins and carbohydrates, directly influences JH production through the IIS and TORC1 pathways. nih.gov This link is crucial for reproductive success, as JH is a key gonadotropic hormone in many insects, stimulating processes like vitellogenin synthesis, which is essential for egg production. nih.govbiologists.com

Environmental factors such as temperature and photoperiod can also significantly impact JH biosynthesis. cabidigitallibrary.org In honey bees (Apis mellifera), for example, seasonal changes in temperature and colony activity are correlated with fluctuations in JH titers and biosynthesis rates. researchgate.net Foragers in the fall, when activity decreases, exhibit lower JH levels compared to active foragers in the spring and summer. researchgate.net This suggests that environmental cues, likely mediated by changes in temperature and social structure, influence the endocrine system to regulate behavioral and physiological states appropriate for the season. researchgate.net

These external influences ensure that an insect's development and reproductive efforts are synchronized with favorable environmental conditions, maximizing the chances of survival and successful propagation of the species.

Metabolism and Degradation of Juvenile Hormone Ii

Juvenile Hormone Esterase (JHE) Mediated Hydrolysis

The primary route for the degradation of Juvenile Hormone II in the hemolymph of many insects involves the hydrolysis of its methyl ester group, a reaction catalyzed by Juvenile Hormone Esterase (JHE). nih.gov JHEs are highly specific carboxylesterases that convert JH II into the biologically inactive JH II acid. nih.govwikipedia.org This enzymatic action is a critical first step in reducing the circulating levels of active JH. nih.gov

The catalytic mechanism of JHE involves a two-step process typical of carboxylesterases. nih.gov Initially, a nucleophilic attack by a catalytic serine residue in the enzyme's active site on the carbonyl carbon of the JH II methyl ester leads to the formation of an acyl-enzyme intermediate and the release of methanol. nih.gov In the second step, the acyl-enzyme intermediate is hydrolyzed by an activated water molecule, releasing JH II acid and regenerating the active enzyme. nih.gov

Biochemically, JHEs are defined by their high affinity and specificity for juvenile hormones. They typically exhibit a low Michaelis constant (KM), indicating a high affinity for their substrate, and a high catalytic efficiency (kcat/KM ratio). nih.gov While JHEs can hydrolyze other ester-containing substrates, their substrate preference is for esters with a long alkyl chain, similar to the backbone of JH. researchgate.net

The activity of JHE is tightly regulated and often correlates with developmental stages where a decrease in JH titer is required. nih.gov For instance, peaks in JHE activity are observed just before larval molts and the onset of metamorphosis, ensuring the timely removal of the "status quo" signal exerted by JH. wikipedia.org

Juvenile Hormone Epoxide Hydrolase (JHEH) Activity and Epoxide Ring Cleavage

A second major pathway for the inactivation of Juvenile Hormone II is the hydration of its 10,11-epoxide ring, catalyzed by Juvenile Hormone Epoxide Hydrolase (JHEH). nih.govwikipedia.org This enzyme converts JH II into JH II diol. wikipedia.org Unlike the hydrolysis by JHE, which can be potentially reversed, the opening of the epoxide ring by JHEH is considered an irreversible inactivation step, as the resulting diol is significantly more polar and cannot be readily converted back to the active hormone. wikipedia.org

JHEH activity is predominantly associated with cellular membranes, particularly in tissues like the fat body and midgut. nih.gov The enzyme catalyzes the addition of a water molecule to the epoxide, resulting in the formation of a vicinal diol. wikipedia.org This process significantly increases the hydrophilicity of the molecule, facilitating its further metabolism and excretion.

Studies on the substrate specificity of JHEH from various insect species have provided insights into its kinetic properties. The enzyme displays Michaelis-Menten kinetics, and its affinity for different JH homologs can vary. nih.gov Research on JHEH from Manduca sexta eggs, for example, has determined the KM values for JH I, JH II, and JH III, demonstrating the enzyme's capacity to metabolize multiple forms of the hormone. nih.gov

| Substrate | KM (μM) |

| Juvenile Hormone I | 0.61 |

| Juvenile Hormone II | 0.55 |

| Juvenile Hormone III | 0.28 |

| Data from purified microsomal JHEH from Manduca sexta eggs. nih.gov |

Juvenile Hormone Diol Kinase (JHDK) and Further Metabolite Formation

Following the formation of JH II diol by JHEH, a secondary metabolic pathway further modifies this metabolite to ensure its complete inactivation and facilitate its removal from the insect's system. This next step is catalyzed by Juvenile Hormone Diol Kinase (JHDK). wikipedia.org JHDK is a phosphotransferase that specifically phosphorylates the JH diol at the C10 hydroxyl group, using ATP as a phosphate (B84403) donor, to produce JH II diol phosphate. wikipedia.org

This phosphorylation reaction adds a highly polar phosphate group to the molecule, dramatically increasing its water solubility and preparing it for excretion. wikipedia.org The activity of JHDK often parallels that of JHEH, suggesting a coordinated enzymatic cascade for JH degradation. wikipedia.org JHDK requires the presence of Mg2+ and ATP for its activity. wikipedia.org

Kinetic analyses of JHDK have revealed its substrate preferences. Studies on JHDK from Manduca sexta have shown that while it can phosphorylate the diols of JH I, JH II, and JH III, it exhibits a preference for JH I diol. wikipedia.orgnih.gov This suggests that the structure of the alkyl side chains can influence the enzyme's catalytic efficiency.

| Substrate | Relative Substrate Preference |

| Juvenile Hormone I diol | Preferred substrate |

| Juvenile Hormone II diol | Serves as a phosphate acceptor |

| Juvenile Hormone III diol | Serves as a phosphate acceptor |

| Based on kcat/Km ratio analysis for JHDK from Manduca sexta. wikipedia.orgnih.gov |

Coordinated Regulation of Biosynthesis and Degradation for Juvenile Hormone II Titer Control

The precise physiological titer of Juvenile Hormone II is not solely dependent on its degradation but is the result of a finely tuned balance between its biosynthesis in the corpora allata and its catabolism in peripheral tissues. wikipedia.orgnih.gov The rates of JH II synthesis and degradation are dynamically regulated throughout an insect's life cycle to orchestrate key developmental events such as molting and metamorphosis, as well as reproductive maturation in adults. nih.govnih.gov

During periods when high JH II levels are required, such as in early larval instars to maintain the juvenile state, the rate of biosynthesis is high, while the activity of degradative enzymes like JHE and JHEH is relatively low. wikipedia.org Conversely, when a drop in JH II titer is necessary to initiate metamorphosis, a coordinated shift occurs: JH II biosynthesis in the corpora allata is significantly downregulated, and concurrently, the expression and activity of JHE and JHEH in the hemolymph and other tissues are upregulated. wikipedia.orgnih.gov

This coordinated regulation is evident in phenomena such as reproductive diapause in some insects, where a marked decrease in JH biosynthesis is coupled with an increase in JH metabolism to maintain a state of reproductive dormancy. nih.gov This dual control mechanism ensures a rapid and robust decline in the hormone's concentration, providing a clear signal for the transition to the next developmental stage or physiological state. The interplay between synthesis and degradation pathways is a critical homeostatic mechanism for hormonal control in insects.

Molecular Mechanisms of Juvenile Hormone Ii Action

Intracellular Receptor Systems for Juvenile Hormone II

The canonical pathway for JH II action is mediated by an intracellular receptor system. This system involves a series of protein-protein interactions and subsequent regulation of target gene transcription.

Methoprene-tolerant (Met) and Taiman (Tai) Heterodimerization and Transcriptional Regulation

At the core of the intracellular JH signaling pathway lies the heterodimerization of two basic-helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as FISC or steroid receptor coactivator (SRC). nih.govnih.govresearchgate.net In the presence of JH, Met and Tai form a complex that acts as a ligand-activated transcription factor. researchgate.net This complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby initiating their transcription. nih.govnih.gov

The formation of the Met-Tai heterodimer is a crucial step that is dependent on the presence of JH or its analogs. nih.gov Studies have shown that in the absence of the ligand, these proteins may not interact to form a functional transcriptional complex. The binding of JH to Met is thought to induce a conformational change that facilitates its dimerization with Tai. nih.govpnas.org This ligand-dependent interaction ensures that JH-responsive genes are activated only when JH is present, providing a precise mechanism for hormonal control of gene expression. nih.govnih.gov In some insects, such as the mosquito Aedes aegypti, the phosphorylation of both Met and Tai is essential for the complex to bind to the JHRE. biodragon.cn

Krüppel-homolog 1 (Kr-h1) as a Downstream Effector of Juvenile Hormone II Signaling

A primary and well-characterized downstream target of the JH-Met-Tai signaling cascade is the gene Krüppel-homolog 1 (Kr-h1). researchgate.netfrontiersin.org The Kr-h1 gene contains JHREs in its promoter region, and its expression is rapidly induced by the JH-Met-Tai complex. nih.govresearchgate.net Kr-h1 is a zinc-finger transcription factor that plays a critical role in mediating the "status quo" action of JH, which is to prevent the initiation of metamorphosis during larval stages. frontiersin.orgcas.cz

The expression of Kr-h1 is tightly correlated with JH titers; it is high during juvenile instars and decreases at the onset of metamorphosis when JH levels decline. frontiersin.org By repressing the expression of genes that promote pupal and adult development, such as Broad-Complex (Br-C) and Ecdysone (B1671078) induced protein 93F (E93), Kr-h1 effectively maintains the larval state. frontiersin.orgcas.cz The induction of Kr-h1 by JH is a conserved mechanism across many insect orders, highlighting its fundamental role as a key effector in the JH signaling pathway. researchgate.netfrontiersin.org

Putative Membrane Receptor-Mediated Signaling Pathways for Juvenile Hormone II

In addition to the well-established intracellular receptor pathway, evidence suggests the existence of membrane-bound receptors for JH that mediate rapid, non-genomic effects. frontiersin.orgduke.eduelifesciences.org These pathways are thought to involve receptor tyrosine kinases (RTKs) and downstream second messenger systems. frontiersin.orgelifesciences.orgelifesciences.org

Recent research in the cotton bollworm, Helicoverpa armigera, has identified two RTKs, CAD96CA and FGFR1, as potential membrane receptors for JH. elifesciences.orgelifesciences.org These receptors appear to bind JH III with high affinity and can independently and cooperatively transmit the JH signal. elifesciences.org This binding can trigger rapid intracellular events, such as an increase in calcium levels. elifesciences.org This membrane-initiated signaling can lead to the phosphorylation of intracellular signaling components, including Met and Tai, through the activation of pathways like the phospholipase C (PLC) pathway, which in turn activates protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). researchgate.netbiodragon.cnfrontiersin.org This phosphorylation can enhance the transcriptional activity of the Met-Tai complex, demonstrating a point of convergence between the membrane and intracellular signaling pathways. researchgate.net In some contexts, JH II has been shown to up-regulate a putative membrane receptor protein for the pheromone biosynthesis activating neuropeptide (PBAN). nih.gov

Epigenetic Modulations by Juvenile Hormone II

Juvenile hormone II can also influence gene expression through epigenetic modifications, which alter chromatin structure without changing the DNA sequence itself. nih.govfrontiersin.org These modifications include histone acetylation and methylation. nih.govresearchgate.net

One mechanism involves the regulation of histone deacetylases (HDACs). In some insects, JH can induce the expression of HDAC3, which then deacetylates histones at the promoters of pro-apoptotic genes, leading to their suppression. pnas.org This action is crucial for maintaining larval tissues by preventing premature cell death. pnas.org Conversely, inhibiting HDACs can mimic the effect of JH in inducing the expression of JH response genes like Kr-h1. researchgate.net This suggests that the balance of histone acetylation and deacetylation is a key component of JH action. nih.govresearchgate.net

Furthermore, JH has been shown to affect histone methylation. For instance, JH can impair the activity of the Polycomb repressive complex 2 (PRC2), which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3). frontiersin.org This reduction in repressive histone marks can lead to the expression of genes that inhibit ecdysone biosynthesis, thereby impacting metamorphosis. frontiersin.org N6-methyladenosine (m6A) RNA modification has also been implicated in regulating JH levels by repressing the expression of JH-degrading enzymes. nih.gov

Developmental and Physiological Roles of Juvenile Hormone Ii

Regulation of Metamorphosis and Juvenile Status Maintenance

JH II is instrumental in orchestrating the intricate process of metamorphosis, ensuring that larval development proceeds correctly and that the transition to the adult form is appropriately timed.

During the larval stages of an insect's life, molting is a periodic necessity for growth. The presence of a sufficiently high titer of JH II in the hemolymph is essential for ensuring that a molt results in a larger larva, rather than initiating the metamorphic process. wikipedia.orgresearchgate.net In the Cecropia silkworm, for instance, the corpora allata, the glands responsible for JH secretion, are most active shortly after a molt and least active just before the next one. uchicago.edu This fluctuating titer of JH allows for the morphological changes that occur between larval instars. uchicago.edu High concentrations of JH II, along with JH I, in the larval stage of Spodoptera frugiperda have a strong effect on the molting process to the subsequent instar. mdpi.com The presence of JH ensures that the ecdysteroid-induced molt maintains the juvenile characteristics of the larva. researchgate.netnih.gov

One of the primary and most well-documented roles of juvenile hormones, including JH II, is the prevention of premature metamorphosis. pnas.orgnih.gov Insects must reach a certain size and developmental stage before undergoing the drastic changes of metamorphosis, and JH acts as a crucial gatekeeper in this process. researchgate.net The hormone prevents immature larvae from transitioning into pupae and adults prematurely. pnas.org This "status quo" function of JH is fundamental to ensuring the larva completes its growth phase. nih.gov

The absence or a significant drop in the JH titer is a prerequisite for the initiation of metamorphosis. researchgate.netuchicago.edu Studies have shown that if the corpora allata are surgically removed (allatectomy), leading to a lack of JH, many larval tissues will bypass the pupal stage and undergo precocious adult differentiation. uchicago.edu Conversely, the application of a JH analog can rescue this phenotype, confirming the hormone's role in preventing premature metamorphosis. nih.gov In the silkworm, Bombyx mori, a mutant strain that is deficient in JH undergoes precocious metamorphosis, pupating after fewer larval instars. nih.govnih.gov This demonstrates that authentic epoxidized JHs are essential for preventing this premature transition, although they may not be as critical in the very early larval instars. nih.gov The timing of JH signaling is critical; it becomes essential for preventing precocious metamorphosis as the larva gains competence to metamorphose. researchgate.net

The developmental fate of an insect at each molt is determined by the interplay between JH and ecdysteroids, the molting hormones. mdpi.comdiva-portal.org These two hormones have an antagonistic relationship that governs the transitions between larval, pupal, and adult stages. diva-portal.orgnih.gov While ecdysteroids promote molting, JH determines the nature of that molt. mdpi.com In the presence of high levels of JH, an ecdysteroid pulse triggers a larval-larval molt. pnas.org However, when the JH titer drops below a critical level, the same ecdysteroid pulse initiates the cascade of events leading to pupation and metamorphosis. wikipedia.orgpnas.org

Research in Spodoptera frugiperda has shown that high concentrations of JH I and JH II during the larval stage can inhibit the synthesis of 20-hydroxyecdysone (B1671079) (20E), the active form of ecdysone (B1671078), and reduce the expression of its receptors. mdpi.com This action effectively dampens the pro-metamorphic signal of the ecdysteroid. mdpi.com Conversely, during pupation, JH II plays a role in stimulating the synthesis of 20E, which is necessary for the larval-pupal transformation. mdpi.com In Drosophila, JH has been shown to suppress ecdysone biosynthesis in the prothoracic gland, thereby inhibiting metamorphosis. nih.govresearchgate.net This mutual antagonism ensures that the developmental transitions are tightly regulated. nih.govresearchgate.net JH influences some of the early molecular events induced by 20E, preventing the later changes in gene expression that are necessary for metamorphosis. nih.gov

Role in Embryonic Development and Differentiation

While the post-embryonic roles of JH are more extensively studied, evidence suggests that JH II also plays a function during embryonic development. Studies in the ametabolous firebrat, Thermobia domestica, have shown that the highest concentrations of JH occur during late embryogenesis. nih.gov In this insect, JH is necessary for the terminal differentiation and maturation of embryonic tissues. nih.govelifesciences.org It also acts to suppress morphogenesis during this period. nih.govresearchgate.net Although JH signaling may be less critical for early larval development in some insects, it appears to have an ancient role in promoting and maintaining cellular differentiation during embryogenesis. elifesciences.orgnih.gov This ancestral function in supporting tissue differentiation may have been later co-opted for its role in regulating metamorphosis. researchgate.net

Modulation of Insect Reproduction

Beyond its developmental roles, JH II is a key regulator of reproductive processes in many adult female insects.

In the majority of insect species, JH acts as a primary gonadotropic hormone, essential for female fertility. scielo.brresearchgate.net JH II, along with other JH homologs, stimulates various aspects of reproduction in adult females. scielo.br One of its central roles is the stimulation of vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes. nih.gov JH promotes the synthesis of vitellogenin in the fat body and facilitates its uptake by the ovaries. scielo.brnih.gov

In the bumblebee Bombus terrestris, removal of the corpora allata resulted in a significant reduction in ovarian development, egg-laying, and vitellogenin levels, effects that were reversed by the application of JH III. nih.gov In Drosophila, JH signaling induces the expression of genes for extracellular matrix proteins like laminin (B1169045) and collagen IV, which are crucial for ovarian muscle contraction, a process necessary for ovulation and maintaining egg shape. nih.gov JH II is also implicated in controlling the timing of emergence and the subsequent maturation of reproductive organs in S. frugiperda. mdpi.com The diverse gonadotropic functions of JH highlight its role as a master regulator of the female reproductive syndrome. scielo.br

Interactive Data Table: Effects of Juvenile Hormone II Manipulation on Insect Development

| Species | Manipulation | Observed Effect | Reference |

| Spodoptera frugiperda | High concentrations of JH I and JH II in larval stage | Strongly affected molting to the next instar; inhibited 20E synthesis. | mdpi.com |

| Spodoptera frugiperda | Injection of JH II at prepupal stage | Stimulated 20E synthesis for larval-pupal transformation. | mdpi.com |

| Bombyx mori (mod mutant) | Genetic deficiency of JH | Precocious metamorphosis with fewer larval-larval molts. | nih.govnih.gov |

| Cecropia silkworm | Surgical removal of corpora allata (allatectomy) | Precocious adult differentiation, bypassing the pupal stage. | uchicago.edu |

| Drosophila melanogaster | Knockdown of JH receptor genes (Met and gce) | Accumulation of mature eggs with reduced length in the ovary. | nih.gov |

| Bombus terrestris | Allatectomy in worker bees | Reduced ovarian development, egg laying, and vitellogenin levels. | nih.gov |

Male Accessory Gland Regulation

In many male insects, juvenile hormone is a key regulator of the accessory glands, which produce substances essential for successful reproduction. scielo.brtandfonline.com JH stimulates the growth and development of these glands and promotes the synthesis of specific proteins that are transferred to the female during mating. wikipedia.orgscielo.brcambridge.org These secretions can influence female physiology and behavior, impacting processes like oogenesis and receptivity to further mating. scielo.br

**Table 1: Effect of Juvenile Hormone on Male Accessory Glands in *Tribolium castaneum***

| Treatment | Effect on Male Accessory Glands (MAGs) | Impact on Reproductive Fitness | Reference |

|---|---|---|---|

| Hydroprene (JH analog) | Increased size, total RNA, and protein content; Increased expression of Acp genes | - | nih.govnih.gov |

| RNAi of JHAMT gene (JH deficiency) | Decreased size; Decreased expression of Acps | Reduced mating vigor, poor sperm transfer, low egg and progeny production in mated females | nih.govnih.gov |

Caste Determination and Polymorphism in Social Insects

Juvenile hormone II, as part of the broader family of juvenile hormones, is a significant factor in the complex social structures of insects, particularly in caste determination and polymorphism. scielo.brnih.gov In many social insects, such as ants, bees, and wasps, JH has evolved from its ancestral role in reproduction to regulate the division of labor and the differentiation of individuals into distinct castes, like queens and workers. scielo.brscielo.brnih.gov This hormonal control allows for the sophisticated social organization and ecological success of these species. scielo.br

The influence of JH on caste is evident in the developmental pathways of individuals. For example, in the honey bee, Apis mellifera, higher titers of JH during the larval stage are associated with development into a queen. nih.gov This hormonal signal interacts with nutritional cues, such as the consumption of royal jelly, to direct the developmental trajectory. researchgate.net In termites, JH, in conjunction with ecdysone, controls the morphological modifications that lead to different castes. nih.gov The evolution of sociality in Hymenoptera and Isoptera has heavily relied on the pleiotropic effects of JH to generate the specialized castes that underpin their colonial life. scielo.brnih.gov

Worker Polyethism and Division of Labor

Within the worker caste of many social insect colonies, there is a temporal or age-based division of labor known as polyethism. annualreviews.orgnih.gov Younger workers typically perform tasks inside the nest, such as brood care and nest maintenance, while older workers transition to more risky, extra-nidal activities like foraging and defense. nih.govpnas.org Juvenile hormone is a key regulator of this behavioral maturation. biologists.comucl.ac.uk

In honey bees, JH titers in worker bees increase with age. annualreviews.org Low levels are associated with nursing and other in-hive tasks, while higher levels coincide with the onset of foraging. wikipedia.organnualreviews.org Experimental application of the JH analog methoprene (B1676399) can accelerate this transition, causing younger bees to prematurely engage in foraging behavior. annualreviews.orgnih.gov This hormonal regulation of behavior is not rigid; it can be plastic, allowing the colony to adapt to changing needs. For instance, if a colony experiences a shortage of young nurse bees, older foragers can revert to nursing behavior, a change that is accompanied by a decrease in their JH titers. annualreviews.org

Similar roles for JH in regulating worker polyethism have been observed in other social insects. In the primitively eusocial wasp Polistes canadensis, methoprene treatment accelerates the onset of guarding and foraging behaviors. pnas.orgnih.gov In the highly eusocial wasp Vespula vulgaris, JH also regulates the age-related division of labor, suggesting a conserved function across different lineages of social insects. ucl.ac.uk

Table 2: Role of Juvenile Hormone in Worker Polyethism

| Species | Effect of Increased JH/JH Analog | Behavioral Outcome | Reference |

|---|---|---|---|

| Apis mellifera (Honey Bee) | Accelerates behavioral maturation | Precocious foraging | annualreviews.orgnih.gov |

| Polistes canadensis (Paper Wasp) | Accelerates onset of guarding and foraging | Earlier transition to outside tasks | pnas.orgnih.gov |

| Vespula vulgaris (Common Wasp) | Speeds up transition from intranidal to foraging tasks | Earlier foraging | ucl.ac.uk |

Queen-Worker Differentiation Mechanisms

The differentiation into queen and worker castes is a fundamental aspect of social insect biology, and juvenile hormone is a central player in this process. scielo.brnih.gov During larval development, differential exposure to JH can trigger the developmental switch that leads to either a reproductive queen or a non-reproductive worker. nih.gov

In honey bees, queen-destined larvae have significantly higher JH titers in their hemolymph compared to worker-destined larvae. nih.gov This elevated JH level is crucial for the development of queen-specific characteristics. The expression of the JH-responsive gene AmKr-h1 is significantly higher in queen larvae, and inhibiting its expression can cause larvae to develop into workers, demonstrating the direct role of the JH signaling pathway in caste differentiation. nih.gov

In the bumblebee Bombus terrestris, topical application of JH to larvae destined to become workers can induce them to develop into queens. researchgate.net This effect is dose-dependent, with higher doses applied to early instars being most effective. researchgate.net Similarly, in the pharaoh ant Monomorium pharaonis, treating worker-destined larvae with JH can activate the development of gyne-like traits, such as wing buds and larger ovaries. pnas.org However, the response to JH can be modular, with some traits being more sensitive to hormonal manipulation than others. pnas.org This suggests that while JH is a key inducer of caste differentiation, the process is complex and involves the differential response of various developmental pathways. researchgate.netpnas.org

Regulation of Diapause Phenotypes

Diapause is a state of hormonally controlled developmental arrest that allows insects to survive unfavorable environmental conditions. frontiersin.orgnih.gov Juvenile hormone is a primary regulator of this process, particularly in adult reproductive diapause. scielo.brpnas.orgfrontiersin.org The role of JH in diapause can be complex and varies among species. frontiersin.org

In many insects, the entry into diapause is associated with a decrease in JH titers. frontiersin.orgnih.gov Low levels of JH prevent reproductive maturation and induce physiological changes that prepare the insect for dormancy, such as the accumulation of lipid reserves. scielo.brnih.govfrontiersin.org For instance, in the linden bug Pyrrhocoris apterus, short-day photoperiods trigger a drop in JH, leading to reproductive arrest. pnas.org Application of a JH analog can terminate diapause and reinitiate reproduction in these insects. pnas.org

In the beetle Galeruca daurica, which undergoes an obligatory summer diapause, the application of a JH analog before diapause can delay its onset and inhibit lipid accumulation. nih.gov This indicates that the downregulation of JH signaling is essential for initiating the diapause program. The regulation of JH levels during diapause is achieved through the control of both its biosynthesis and degradation, with genes like JHAMT (JH acid methyltransferase) and JHEH (JH epoxide hydrolase) playing crucial roles. nih.govfrontiersin.org While a lack of JH is a common trigger for diapause, in some species, an elevated JH titer is required to induce a larval diapause. scielo.br

Influence on Insect Behavior (e.g., Migration, Dispersal, Aggression)

Beyond its roles in development and reproduction, juvenile hormone also significantly influences a range of insect behaviors, including migration, dispersal, and aggression. wikipedia.orgscielo.brucl.ac.uk As a master regulator, JH can coordinate physiological changes with behavioral shifts that are critical for an insect's life history strategy. scielo.brnih.gov

In the context of dispersal, JH can promote the development of traits associated with flight capability. In wing-polymorphic crickets, for example, lower JH titers during a critical developmental period can lead to the development of long-winged, flight-capable individuals, while higher titers result in short-winged, flightless morphs. scielo.brunl.edu In the social paper wasp Polistes lanio, males treated with a JH analog dispersed from their natal nests earlier than control males, suggesting a role for JH in promoting dispersal behavior. researchgate.net

JH has also been implicated as a mediator of aggression in various insect species, analogous in some ways to the role of testosterone (B1683101) in vertebrates. colby.edunih.gov In the burying beetle Nicrophorus orbicollis, JH titers rise upon the discovery of a carcass, a resource that they aggressively defend. nih.gov Treatment with a JH analog increased the likelihood of injuries from aggressive interactions. nih.gov Similarly, in the painted lady butterfly, Vanessa cardui, males treated with a JH mimic were significantly more likely to win aggressive encounters over untreated males. colby.edu This suggests that JH can modulate an individual's aggressive potential, which can be crucial in contests over resources or mates. colby.edunih.gov

Contributions to Stress Response and Immunity

The allocation of resources between reproduction and other life-sustaining functions, such as stress response and immunity, is a critical trade-off for all organisms. In insects, juvenile hormone is a key player in mediating this balance. ucl.ac.ukmdpi.com The relationship between JH and the immune system is complex and can be antagonistic, often reflecting a trade-off between reproductive investment and immune defense, a concept known as the immunocompetence handicap principle. royalsocietypublishing.organnualreviews.org

In many cases, high levels of JH, which are often associated with reproductive effort, can have an immunosuppressive effect. mdpi.comroyalsocietypublishing.org For example, in the mealworm beetle Tenebrio molitor, injecting males with JH III increased the attractiveness of their pheromones but simultaneously suppressed their immune functions, including phenoloxidase activity and encapsulation response. royalsocietypublishing.org This suggests that JH mediates a trade-off between sexual signaling and immunity. royalsocietypublishing.org In Drosophila melanogaster, JH III and its analogs were found to be hormonal immunosuppressors, interfering with the induction of antimicrobial peptide genes. biologists.com

However, the effect of JH on immunity is not universally suppressive and can be context-dependent. In the silkworm, Bombyx mori, JH acts as an immune-activator in the fat body during postembryonic development, while the molting hormone, 20-hydroxyecdysone, has an inhibitory effect. nih.gov This highlights the intricate and sometimes opposing roles that developmental hormones play in regulating the insect immune system. mdpi.comnih.gov The influence of JH on stress resistance is also linked to its role in diapause, where low JH levels are often associated with increased stress tolerance to survive harsh conditions. ucl.ac.ukfrontiersin.org

Role in Aging and Senescence

Juvenile hormone (JH) is a key regulator of multiple physiological processes in insects, including development, reproduction, and behavior. mdpi.comnih.gov While several homologs of JH exist, much of the research on its role in aging and senescence refers to JH in a general sense or uses synthetic analogs, without differentiating the specific effects of Juvenile Hormone II (JH II). Therefore, this section discusses the established roles of JH in aging, with the understanding that these findings represent the broader effects of this hormone class. One study on Spodoptera frugiperda identified distinct levels of JH I, JH II, and 20-hydroxyecdysone during development and found that JH II plays a significant role in pupation by upregulating ecdysone-related genes, though its direct impact on adult aging was not the focus. mdpi.com The primary mechanisms through which JH influences aging are via its pleiotropic effects, particularly the trade-off between reproduction and lifespan, its control over diapause, and its interaction with oxidative stress. mdpi.comsonar.ch

A central concept in the study of aging is the trade-off between reproduction and longevity, and JH is a key mediator of this relationship. royalsocietypublishing.org Elevated JH titers are typically gonadotropic, meaning they stimulate reproductive processes such as vitellogenesis (yolk protein synthesis) and oogenesis (egg development). royalsocietypublishing.orgfrontiersin.org However, this promotion of reproductive activity often comes at the cost of a shortened lifespan. researchgate.net This antagonistic pleiotropy, where a hormone that is beneficial for early-life fitness (reproduction) becomes detrimental later in life, is a cornerstone of evolutionary theories of aging.

Research across various insect species has demonstrated this trade-off. Surgical removal of the corpora allata (the glands that produce JH), a procedure known as allatectomy, abolishes JH production, which typically curtails reproduction but significantly extends lifespan. nih.gov For instance, in monarch butterflies, some grasshoppers, and the firebug Pyrrhocoris apterus, allatectomy induces a state of reproductive dormancy and can double adult longevity. nih.gov Conversely, the application of JH analogs, such as methoprene, can often restore reproductive functions at the expense of lifespan. In Drosophila melanogaster, genetic knockout of the corpora allata resulted in reduced fecundity and extended lifespan, effects that were reversed by treating the flies with a JH analog. nih.govresearchgate.net This demonstrates that reduced JH signaling is sufficient to extend lifespan in fruit flies. researchgate.net

| Species | Experimental Manipulation | Effect on Reproduction | Effect on Lifespan | Reference(s) |

| Drosophila melanogaster | Genetic ablation of corpora allata (CAKO) | Reduced fecundity, inhibited oogenesis | Extended lifespan | nih.govresearchgate.net |

| Drosophila melanogaster | Application of methoprene (JH analog) | Increased early fecundity | Reduced lifespan | sonar.chresearchgate.net |

| Pyrrhocoris apterus (Linden bug) | Allatectomy (surgical removal of corpora allata) | Reproductive arrest | Extended lifespan | eje.cz |

| Mythimna separata (Oriental armyworm) | Application of methoprene (JH analog) | Increased fecundity and ovarian development | Decreased longevity | mdpi.com |

| Various grasshoppers & butterflies | Allatectomy | Induces reproductive diapause | Dramatically extends lifespan | researchgate.net |

| Lasius niger (Ant) | Application of methoprene (JH analog) | No increase in egg production | Not explicitly measured, but JH is decoupled from the reproduction-lifespan trade-off | royalsocietypublishing.org |

The role of JH in aging is further highlighted by its control of reproductive diapause, a state of arrested development, metabolism, and reproduction that allows insects to survive unfavorable environmental conditions. sonar.chfrontiersin.org This state is characterized by low levels of JH and is associated with negligible senescence; the aging process appears to slow down or halt. frontiersin.org When insects in diapause resume their reproductive activity, their mortality rates are often comparable to those of newly emerged, young individuals, suggesting that the diapause period did not contribute significantly to aging. frontiersin.org The down-regulation of JH is a primary trigger for entering this long-lived, stress-resistant state. nih.govfrontiersin.org This hormonal control of senescence plasticity provides strong evidence for JH's role in determining the rate of aging. sonar.ch

The mechanisms by which JH influences aging are also closely linked to oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage and senescence. Studies have suggested that JH can prompt oxidative stress. For example, in the damselfly Hetaerina americana, DNA oxidation was found to increase with age, and the application of a JH analog elevated levels of hydrogen peroxide, an ROS. In other studies, the use of JH analogs like pyriproxyfen (B1678527) was shown to induce oxidative stress in Galleria mellonella and Spodoptera littoralis by increasing the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase, which are upregulated to combat ROS. cabidigitallibrary.orgekb.eg In the linden bug Pyrrhocoris apterus, reproductive individuals showed an age-related increase in protein carbonyl content (a marker of oxidative damage), whereas diapausing females, with their low JH levels, did not. eje.cz This suggests that high JH levels associated with reproduction may contribute to increased oxidative damage and thus accelerate senescence. eje.cz

| Species | Experimental Condition | Key Findings on Oxidative Stress | Reference(s) |

| Hetaerina americana (Damselfly) | Application of methoprene (JH analog) | Increased levels of hydrogen peroxide and superoxide dismutase. | N/A |

| Galleria mellonella (Greater wax moth) | Exposure to pyriproxyfen (JH analog) | Significant increase in catalase (CAT) and superoxide dismutase (SOD) activity, suggesting induced oxidative stress. | cabidigitallibrary.org |

| Spodoptera littoralis (Cotton leafworm) | Exposure to pyriproxyfen (JH analog) | Increased activity of catalase (CAT) and glutathione-S-transferase (GST), indicating an antioxidant response to oxidative stress. | ekb.eg |

| Pyrrhocoris apterus (Linden bug) | Comparison of reproductive vs. diapausing insects | Protein carbonyl content (oxidative damage marker) increased with age in reproductive insects but not in diapausing females. | eje.cz |

Comparative Endocrinology and Evolutionary Perspectives of Juvenile Hormone Ii

Distribution and Specificity of Juvenile Hormone II Among Insect Taxa

The various forms of juvenile hormone (JH) are not ubiquitously distributed across all insect orders; instead, there is a notable specificity in the type of JH utilized by different insect groups. scielo.br While JH III is the most widespread homolog, found across a broad range of orders including Coleoptera, Orthoptera, and Hymenoptera, JH II is primarily restricted to Lepidoptera (butterflies and moths) and higher Diptera (flies). scielo.brwikipedia.orgacs.orgnih.gov

In many lepidopteran species, JH II is a major, and sometimes the most abundant, form of JH. scielo.brfrontiersin.org For instance, a mixture of JH 0, JH I, and JH II is found in some Lepidoptera like Manduca sexta and Hyalophora cecropia. cabidigitallibrary.org Recent comprehensive analyses have confirmed that JH I and JH II are unique to Lepidoptera. acs.orgnih.gov The specificity of JH action is a critical aspect of its function, determined by factors such as the binding affinity of JH receptors in target tissues and the activity of JH-metabolizing enzymes. scielo.br The presence of distinct JH homologs like JH II in specific insect orders points to an evolutionary divergence in the JH biosynthetic pathway. nih.gov

Table 1: Distribution of Major Juvenile Hormone Homologs in Select Insect Orders

| Insect Order | Predominant JH Homolog(s) |

|---|---|

| Lepidoptera | JH I, JH II , JH 0, JH III |

| Diptera (higher) | JHB₃, JH II |

| Coleoptera | JH III |

| Orthoptera | JH III |

| Hymenoptera | JH III |

Evolutionary Trajectories of Juvenile Hormone Functions

The functional repertoire of juvenile hormones, including JH II, has expanded significantly throughout insect evolution. The ancestral role of JH is thought to have been in promoting terminal tissue differentiation during embryogenesis. elifesciences.orgelifesciences.org This embryonic function likely pre-adapted JH for its "status quo" role in postembryonic development, where it prevents premature metamorphosis and maintains the larval or nymphal state. scielo.brelifesciences.org This function is particularly evident in holometabolous insects, where JH levels must decline to permit the transition to the pupal and adult stages. britannica.com

In holometabolous orders like Lepidoptera, where JH II is prevalent, its functions have diversified beyond developmental control to encompass a central role in reproduction. eje.cz In many adult female insects, JH is crucial for vitellogenesis, the process of yolk protein synthesis and its uptake by developing oocytes. scielo.brbritannica.com The evolution of this gonadotropic function represents a key innovation that has likely contributed to the reproductive success of these insects. pnas.org Beyond development and reproduction, JH also influences a wide range of other processes, including behavior, diapause, caste determination, and immune responses, highlighting its remarkable functional plasticity. nih.gov The independent evolution of endocrine regulation in juvenile and adult stages has allowed for this broad functional diversification. unl.edu

Homologous and Analogous Functions in Other Arthropods (e.g., Methyl Farnesoate in Crustaceans)

The evolutionary roots of juvenile hormone signaling extend beyond insects to other arthropods, most notably crustaceans. scielo.br In crustaceans, a structurally similar, non-epoxidated precursor of JH III, methyl farnesoate (MF), functions as the crustacean equivalent of insect JH. wikipedia.orgoup.comtandfonline.com MF is synthesized in the mandibular organ, which is considered homologous to the insect corpus allatum, the site of JH production. wikipedia.orgnih.gov

MF plays a crucial role in crustacean reproduction, a function analogous to that of JH in many insects. oup.comtandfonline.comresearchgate.netechelon-inc.com High levels of MF are associated with vitellogenesis in females and reproductive activity in males. tandfonline.comresearchgate.net It has been shown to enhance reproductive maturation and, in some cases, influence male sex determination. oup.comechelon-inc.com MF is also implicated in the regulation of molting and metamorphosis in crustaceans, although its precise roles can vary between species. vliz.bemdpi.com The structural and functional similarities between insect JH and crustacean MF provide strong evidence for a common ancestral endocrine system regulating development and reproduction in pancrustaceans. pnas.orgnih.gov The ability of both insect JH and crustacean MF to activate the Methoprene-tolerant (Met) receptor in both groups further supports the idea that this signaling pathway predates the divergence of insects and crustaceans. pnas.org

Evolutionary Links with Vertebrate Endocrine Systems

While insects and vertebrates are separated by a vast evolutionary distance, intriguing parallels exist between their endocrine systems. britannica.comresearchgate.net There are no direct structural homologs of the sesquiterpenoid juvenile hormones in vertebrates. nih.gov However, functional analogies are apparent. For instance, the role of JH in orchestrating insect metamorphosis is functionally comparable to the role of thyroid hormones in amphibian metamorphosis. researchgate.netnih.govoup.com Both hormonal systems trigger profound developmental transitions. nih.gov

Advanced Methodologies and Research Tools for Juvenile Hormone Ii Studies

Analytical Techniques for Quantification of Juvenile Hormone II and its Precursors

Accurate quantification of JH II and its precursors is challenging due to their lipophilic nature and low endogenous concentrations. mdpi.com However, several powerful techniques have been established to overcome these difficulties.

Mass Spectrometry-Based Approaches (GC-MS, HPLC-MS/MS)

Physicochemical assays, particularly those based on mass spectrometry (MS), are considered the gold standard for the identification and quantification of juvenile hormones. mdpi.com These methods offer high sensitivity and specificity, allowing for the detection of minute amounts of JH II in various biological samples, including whole-body extracts, hemolymph, and in vitro culture media. mdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in JH analysis for decades. cranfield.ac.uk Early methods established the capability of GC-MS to quantitatively determine the four known JHs, including JH II, in insect tissues. cranfield.ac.uk The technique involves extracting and purifying the hormones, followed by analysis that provides both qualitative and quantitative data. nih.gov GC-MS can detect JH homologs in the low picogram range. d-nb.info More recent developments using GC-tandem mass spectrometry (GC-MS/MS) have further enhanced sensitivity and accuracy, enabling the rapid quantification of JHs and their biosynthetic intermediates without the need for derivatization or extensive purification. nih.gov This approach has proven valuable for screening JH biosynthesis inhibitors and studying their mechanisms of action. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a particularly robust and sensitive method for JH analysis. mdpi.com This technique allows for the simultaneous analysis of multiple JH homologs, including JH II, and their precursors in a single run. mdpi.comcabidigitallibrary.orgnih.gov The shared structural features of JHs facilitate their separation and detection, with the capability to quantify them in the low femtomole range, often from individual insects. mdpi.comnih.gov Various ionization techniques can be employed in conjunction with LC-MS, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), to optimize sensitivity and minimize matrix effects, with APCI showing excellent results for JH II analysis in some studies. nih.govacs.org

Table 1: Comparison of Mass Spectrometry Techniques for JH II Analysis

| Technique | Principle | Advantages | Disadvantages | Reported Sensitivity |

| GC-MS | Separates volatile compounds based on their physical and chemical properties before ionization and mass analysis. cranfield.ac.uknih.gov | High specificity and sensitivity, well-established protocols. cranfield.ac.ukd-nb.info | Often requires derivatization, less suitable for non-volatile precursors. nih.gov | ~20 pg d-nb.info |

| HPLC-MS/MS | Separates compounds in a liquid mobile phase before ionization and tandem mass analysis. mdpi.comnih.gov | High sensitivity and specificity, allows for simultaneous analysis of multiple JHs and precursors, suitable for non-volatile compounds. mdpi.comcabidigitallibrary.orgnih.gov | Can be affected by matrix effects, requiring careful optimization of ionization source. nih.govacs.org | Low femtomole range mdpi.comnih.gov |

Fluorescent Tagging and Detection Methods

To enhance the sensitivity of JH detection, particularly when using high-performance liquid chromatography with fluorescent detection (HPLC-FD), methods involving fluorescent tagging have been developed. nih.gov Since JHs and their precursors lack natural fluorescence, derivatization with a fluorescent tag can significantly improve their detectability, often into the low femtomole range. nih.govnih.gov

This approach involves chemically modifying the JH molecule to attach a fluorescent probe. For instance, the epoxide group of JH III (a close structural relative of JH II) can be opened and then derivatized with a fluorescent tag like 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl). nih.govnih.gov Similarly, the carboxyl group of JH precursors like farnesoic acid can be tagged with reagents such as 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH). nih.govplos.org These methods have demonstrated high sensitivity, accuracy, and reproducibility for quantifying JHs and their precursors in minute biological samples. nih.govnih.gov

Genetic Manipulation Strategies for Modulating Juvenile Hormone II Homeostasis

The advent of powerful genetic tools has revolutionized the study of JH II function, enabling researchers to precisely manipulate the expression of genes involved in its synthesis, degradation, and signaling pathways. mdpi.comresearchgate.net

RNA Interference (RNAi) Applications

Table 2: Examples of RNAi Applications in JH-Related Research

| Target Gene | Function | Organism | Observed Phenotype after RNAi | Reference |

| Juvenile hormone acid methyltransferase (JHAMT) | JH Biosynthesis | Tribolium castaneum | Decreased lipid and carbohydrate metabolism, extended survival under starvation. plos.org | plos.org |

| Juvenile hormone esterase (jhe) | JH Degradation | Bemisia tabaci | Reduced survival and reproduction, lower egg hatchability. researchgate.net | researchgate.net |

| Juvenile hormone diol kinase (JHDK) | JH Degradation | Heortia vitessoides | Delayed pupation, abnormal/lethal phenotypes during molting. mdpi.com | mdpi.com |

| Juvenile hormone binding protein (JHBP) | JH Transport | Tuta absoluta | Increased larval mortality. frontiersin.orgnih.gov | frontiersin.org |

CRISPR/Cas9 Genome Editing for Functional Studies

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, allowing for the targeted knockout or modification of genes involved in JH II homeostasis. mdpi.comresearchgate.net This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's natural repair mechanisms can then be harnessed to introduce mutations that disrupt gene function. elifesciences.orgpnas.org

CRISPR/Cas9 has been used to create knockout mutations in genes encoding JH receptors, such as Methoprene-tolerant (Met), providing definitive evidence of their role in mediating JH action. pnas.org For instance, knocking out the Met gene in the yellow fever mosquito, Aedes aegypti, resulted in precocious development and larval lethality, confirming its function as a JH receptor. pnas.org Similarly, CRISPR/Cas9-mediated knockout of genes involved in JH biosynthesis and signaling in various insect species has been instrumental in uncovering the fundamental roles of JH in development and embryogenesis. frontiersin.orgnih.gov The precision of CRISPR/Cas9 allows for the functional dissection of JH pathways with a high degree of certainty, complementing the transient knockdown effects of RNAi. mdpi.comresearchgate.net

Overexpression Systems and Recombinant Enzyme Studies

The study of the enzymatic steps in the Juvenile Hormone II biosynthesis pathway has been significantly advanced by the use of overexpression systems and the characterization of recombinant enzymes. nih.govresearchgate.net These molecular techniques allow for the production of large quantities of specific enzymes, which are otherwise present in minuscule amounts in the tiny corpora allata (CA) glands, facilitating detailed biochemical analysis. nih.gov

Systems such as Escherichia coli and baculovirus-infected insect cells are commonly employed to express genes encoding key biosynthetic enzymes. pnas.orgplos.orgnih.gov Once a gene, for instance, the one encoding Juvenile Hormone Acid Methyltransferase (JHAMT), is cloned into an expression vector and introduced into these host systems, the cellular machinery of the host produces the corresponding enzyme in a purified, active form. pnas.orgplos.org

The availability of recombinant enzymes has been crucial for several areas of research:

Enzyme Kinetics and Substrate Specificity: Researchers can perform detailed kinetic assays on recombinant enzymes like JHAMT and Juvenile Hormone Epoxide Hydrolase (JHEH). pnas.orgnih.govpnas.org For example, studies on recombinant JHAMT from the silkworm, Bombyx mori, have determined its specific activity and preference for different JH acid precursors. pnas.org The enzyme was shown to catalyze the methylation of the carboxyl group of JH acids I, II, and III, as well as farnesoic acid, converting them into their active methyl esters. pnas.org Such studies are vital for understanding why certain lepidopteran species produce a blend of JH I, JH II, and JH III.

Structural Biology: Large quantities of purified recombinant proteins are essential for structural studies, such as X-ray crystallography, which can reveal the three-dimensional structure of the enzyme. This information is invaluable for understanding the catalytic mechanism and for designing specific inhibitors.

Inhibitor Screening: Recombinant enzymes provide a platform for high-throughput screening of chemical libraries to identify potent and specific inhibitors. nih.govfiu.edu These inhibitors can serve as valuable research tools to probe hormone function and as potential leads for the development of novel insect growth regulators.

A notable example is the expression of JHAMT from Bombyx mori in E. coli. The purified recombinant protein was confirmed to catalyze the final methylation step in JH biosynthesis and showed the highest activity on JH acid I, with slightly lower activity on JH acid II. pnas.org Similarly, the microsomal Juvenile Hormone Epoxide Hydrolase (JHEH) from Manduca sexta has been expressed using a baculovirus system, allowing for its detailed characterization and confirming its high activity for JH III. nih.gov Overexpression of JH esterase (JHE), a key degradation enzyme, in transgenic silkworms has also been used as a tool to effectively lower endogenous JH titers, leading to precocious metamorphosis and demonstrating the hormone's critical role in developmental timing. pnas.org

'Omics' Technologies in Elucidating Juvenile Hormone II Biology

The advent of 'omics' technologies has revolutionized the study of JH II, enabling a holistic view of the molecular events governing its synthesis and action. nih.govnih.gov These high-throughput approaches allow for the comprehensive analysis of genes, proteins, and metabolites, moving beyond the study of single components to a system-level understanding.

Transcriptomics for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been instrumental in identifying the genes involved in JH II biosynthesis and response. researchgate.netnih.gov Techniques like fluorescent mRNA differential display, microarray analysis, and RNA-sequencing (RNA-Seq) have been applied to the corpora allata and JH target tissues. pnas.orgnih.govoup.com

A key application has been the identification of genes encoding the biosynthetic enzymes. By comparing the transcriptomes of active versus inactive corpora allata, researchers have successfully isolated cDNAs for previously unknown enzymes. pnas.org For instance, the JHAMT gene in Bombyx mori was cloned by using mRNA differential display to find genes specifically expressed in the CA during larval molts but not during metamorphosis. pnas.org Quantitative RT-PCR analysis further confirmed that the expression level of the BmJHAMT gene correlates directly with the JH biosynthetic activity of the gland, suggesting that transcriptional regulation is a crucial control mechanism. pnas.org

Transcriptomic analyses of target tissues following treatment with JH or its analogs have also identified numerous JH-responsive genes, shedding light on the hormone's mode of action in processes like reproduction and caste differentiation. nih.govroyalsocietypublishing.org In social insects, comparative transcriptomics between castes with different reproductive capacities and lifespans has implicated the JH pathway in regulating these fundamental life-history traits. royalsocietypublishing.org

Metabolomics for Pathway Intermediates and Flux Analysis

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. nih.govmdpi.com This approach is perfectly suited to studying biosynthetic pathways like that of JH II. By using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), researchers can simultaneously quantify all the metabolic intermediates in the mevalonate (B85504) (MVAP) and specific JH-branch pathways from a single pair of corpora allata. mdpi.comnih.gov

A comprehensive metabolomic analysis of the CA in the mosquito Aedes aegypti during its reproductive cycle revealed dynamic changes in the concentrations of JH precursors. nih.gov The study showed that fluctuations in the pool sizes of intermediates were often inversely related between the early (MVAP) and late (JH-branch) parts of the pathway. nih.gov This suggests a complex regulatory system with multiple control points that modulate the metabolic flux through the pathway to fine-tune the rate of JH synthesis. nih.govplos.org Such analyses provide critical insights into how the gland's activity is controlled, revealing bottlenecks and key regulatory steps that would be missed by studying enzymes or genes in isolation. nih.gov

In Vitro Organ Culture Systems for Corpora Allata Studies

The development of in vitro organ culture systems has been a cornerstone of JH research for decades, providing a direct method to study the biosynthesis and secretion of hormones from the corpora allata (CA) glands. ambadi.org.incore.ac.uk This technique involves surgically dissecting the CA, often along with the attached corpora cardiaca (CC) to form a CA-CC complex, and maintaining them in a physiologically balanced culture medium. nih.goveje.cz

The culture medium, such as TC-199 or Grace's Insect Medium, is supplemented with salts, buffers, and energy sources to keep the glands viable and biosynthetically active for hours or even days. ambadi.org.ineje.cz The rate of JH synthesis is typically measured using a radiochemical assay. A radiolabeled precursor, most commonly L-[methyl-¹⁴C]-methionine or L-[methyl-³H]-methionine, is added to the culture medium. ambadi.org.innih.gov The enzyme JHAMT transfers the radiolabeled methyl group to the JH acid precursor in one of the final steps of biosynthesis. pnas.org

After incubation, the newly synthesized, radiolabeled JHs are extracted from the medium and the glands using an organic solvent. The different JH homologs (JH I, II, and III) can then be separated and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). core.ac.ukeje.cz

This in vitro system offers several key advantages:

It provides a direct measurement of the CA's biosynthetic activity, isolated from the complex physiological inputs of the whole organism.

It allows researchers to test the direct effects of putative regulatory molecules, such as allatotropins (stimulators) and allatostatins (inhibitors), by adding them to the culture medium. eje.cz

It has been essential for identifying the specific JH homologs produced by different insect species at various developmental stages. For example, organ cultures of CA from the tomato moth Lacanobia oleracea and the tobacco hornworm Manduca sexta were used to demonstrate that they predominantly synthesize JH I and JH II. eje.czpnas.org

Established Insect Models for Juvenile Hormone II Research

The table below summarizes key insect models used in research relevant to JH II.

Interactive Table: Key Insect Models in Juvenile Hormone Research

| Insect Model | Order | Primary JH Produced | Key Contributions to JH II-Related Research | Citations |

|---|---|---|---|---|

| Manduca sexta (Tobacco Hornworm) | Lepidoptera | JH I, JH II, JH III | A classical model for insect endocrinology. Seminal work on the roles of JH I and II in metamorphosis, hormone titers, and the identification of biosynthetic enzymes. Organ cultures from M. sexta were among the first to identify JH II as a natural hormone. | nih.govnih.govpnas.orgfrontiersin.orgscielo.br |

| Bombyx mori (Domestic Silkworm) | Lepidoptera | JH I, JH II, JH III | A key model for molecular studies due to its economic importance and available genome. The first JHAMT gene was cloned from B. mori. Transgenic lines overexpressing JH-degrading enzymes have been created to study hormone function. | pnas.orgpnas.orgnih.gov |

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | JH I, JH II, JH III | An important agricultural pest used to study the interplay between different JH homologs and ecdysone (B1671078). Research has shown that JH I and JH II levels are high during the larval stage and play crucial roles in development and reproduction. | mdpi.commdpi.com |

| Lymantria dispar (Gypsy Moth) | Lepidoptera | JH I, JH II | Used in early in vitro studies to characterize the trends of JH secretion during larval development. | core.ac.ukfrontiersin.org |

| Drosophila melanogaster (Fruit Fly) | Diptera | JHB₃ (bisepoxide of JH III) | The premier genetic model organism. While it does not produce JH II, the powerful genetic tools available (e.g., GAL4/UAS, CRISPR) have been invaluable for dissecting the fundamental molecular mechanisms of JH synthesis, signaling (e.g., the Met receptor), and its roles in reproduction and behavior, with principles applicable across insects. | frontiersin.orgnih.govmdpi.comfrontiersin.org |

| Aedes aegypti (Yellow Fever Mosquito) | Diptera | JH III | A major model for studying the regulation of JH synthesis in response to nutritional cues (e.g., blood meals). Comprehensive transcriptomic and metabolomic studies of its corpora allata have provided a systems-level view of the biosynthetic pathway. | fiu.edunih.govnih.govplos.org |

| Tribolium castaneum (Red Flour Beetle) | Coleoptera | JH III | An important model for a holometabolous insect outside of Lepidoptera and Diptera, with a sequenced genome and established RNAi techniques. It is used to study the roles of JH in development and reproduction. | nih.govfrontiersin.org |